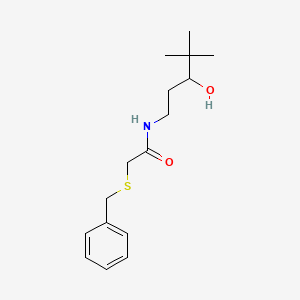![molecular formula C10H6FN3S B2638545 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol CAS No. 950148-79-5](/img/structure/B2638545.png)
8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol is a heterocyclic compound that features a pyridazine ring fused with an indole moiety.
Mechanism of Action
Mode of Action
The exact mode of action of 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol It has been suggested that the compound may have anti-proliferative effects . This suggests that it could inhibit the growth of certain cells, but the exact mechanism remains unclear.
Biochemical Pathways
The biochemical pathways affected by This compound The compound’s potential anti-proliferative effects suggest it may interact with pathways related to cell growth and division .
Result of Action
The molecular and cellular effects of This compound It has been suggested that the compound may have anti-proliferative effects , potentially leading to a decrease in the growth of certain cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide, leading to the formation of the desired pyridazino[4,5-b]indole structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in heterocyclic chemistry, where substituents on the ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridazine or indole rings .
Scientific Research Applications
8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler structure with similar nitrogen-containing rings.
Pyridazinone: Contains an additional oxygen atom, leading to different chemical properties.
Indole: Shares the indole moiety but lacks the fused pyridazine ring.
Uniqueness
8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol is unique due to its fused ring structure, which combines the properties of both pyridazine and indole. This fusion results in a compound with distinct chemical reactivity and potential biological activity, setting it apart from its simpler counterparts .
Properties
IUPAC Name |
8-fluoro-3,5-dihydropyridazino[4,5-b]indole-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3S/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFRWXOSTFUEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=S)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2638462.png)
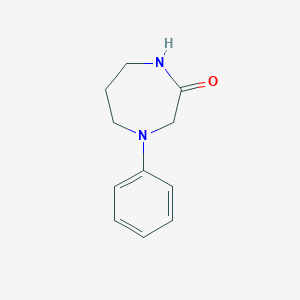
![3,5-dichloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide](/img/structure/B2638464.png)

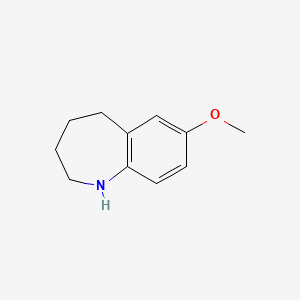
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2638469.png)
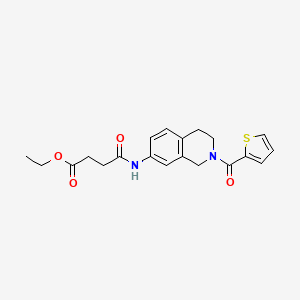
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-chloro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2638473.png)
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2638474.png)
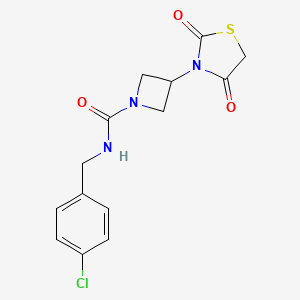
![methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2638478.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2638484.png)
